

# Toxicological profile and risk assessment of Bensulide

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An In-Depth Technical Guide to the Toxicological Profile and Risk Assessment of Bensulide

#### Introduction

**Bensulide** is a selective, pre-emergence organophosphate herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural and non-agricultural settings.[1][2] It is registered for use on crops such as lettuce, melons, peppers, and cotton, as well as on golf courses and residential turf.[3][4] Unlike most organophosphates, which are primarily insecticides, **bensulide** is one of the few used as a herbicide.[1] Its herbicidal mode of action involves inhibiting mitosis, which reduces root growth and cell division in germinating seeds.[5]

From a toxicological perspective, **bensulide** is a member of the organophosphate class of pesticides and, like other compounds in this class, its primary mechanism of toxicity in animals and humans is the inhibition of acetylcholinesterase (AChE).[3][7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[8] **Bensulide** itself requires metabolic activation to its oxygen analog, or "oxon," to become a potent AChE inhibitor.[3] This document provides a comprehensive overview of the toxicological profile of **bensulide**, details of key experimental studies, its mechanism of action, and a summary of its risk assessment.

## **Toxicological Profile**



The toxicity of **bensulide** has been evaluated through a range of studies, including acute, subchronic, chronic, reproductive, developmental, and genotoxicity assays. The primary endpoint of concern across multiple species and routes of exposure is the inhibition of cholinesterase.[3]

### **Acute Toxicity**

**Bensulide** exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes.[3] In acute oral lethality studies, it is classified as Toxicity Category II.[3] Symptoms of acute poisoning are consistent with those of other organophosphates and can include nausea, vomiting, abdominal cramps, dizziness, confusion, and in cases of high exposure, convulsions, respiratory paralysis, and death.[1][8]

Table 1: Acute Toxicity of Bensulide

Study Type	Species	Route	Endpoint (LD50/LC50 )	Toxicity Category	Reference
Acute Oral	Rat	Oral	270 - 770 mg/kg	II	[1][3][9]
Acute Dermal	Rat	Dermal	≥ 2000 mg/kg	III	[3]
Acute Dermal	Rabbit	Dermal	> 5000 mg/kg	IV	[3]
Acute Inhalation	Rat	Inhalation	> 1.75 mg/L	III	[3]
Acute Eye Irritation	Rabbit	Ocular	Mild Irritant	III	[3]
Acute Dermal Irritation	Rabbit	Dermal	Mild Irritant	IV	[3]
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	N/A	[3]

### **Subchronic and Chronic Toxicity**







Subchronic and chronic toxicity studies have been conducted in several species, including rats, mice, and dogs. The most sensitive endpoint observed in these studies is the inhibition of plasma, red blood cell (RBC), and brain cholinesterase.[3]

A 90-day oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 15 mg/kg/day, based on decreased plasma and brain cholinesterase activity.[3] In a 78-week dietary study in mice, the systemic NOAEL was 50 mg/kg/day, with liver and body weight effects observed at higher doses.[10]

Table 2: Subchronic and Chronic Toxicity of **Bensulide** (NOAEL/LOAEL)



Study Duration	Species	Route	NOAEL	LOAEL	Key Effects at LOAEL	Referenc e
90-Day	Rat	Oral (diet)	5 mg/kg/day	15 mg/kg/day	Decreased plasma and brain cholinester ase activity.	[3]
90-Day	Mouse	Oral (diet)	300 mg/kg/day	1000 mg/kg/day	Decreased body weight, increased liver weight, hepatocyte hypertroph y.	[3]
21-Day	Rat	Dermal	100 mg/kg/day	500 mg/kg/day	Reduced plasma cholinester ase.	[10]
78-Week	Mouse	Oral (diet)	50 mg/kg/day	200 mg/kg/day	Reduced body weight, liver effects, cholinester ase inhibition.	[10]

## **Genotoxicity and Carcinogenicity**

**Bensulide** has been evaluated for its potential to cause genetic mutations and cancer. The available data indicates that **bensulide** is not mutagenic in bacterial assays.[1] Based on the



absence of significant tumor increases in adequate carcinogenicity studies in two rodent species, **bensulide** is classified as "not likely to be carcinogenic in humans," and a quantitative cancer risk assessment is not required.[3]

#### **Reproductive and Developmental Toxicity**

Reproductive and developmental toxicity studies are available for **bensulide** in rats and rabbits. The data indicate that the fetus and pups are not more sensitive than adult animals, with the adult female typically being the most sensitive.[3] No data suggests that **bensulide** is a reproductive or teratogenic hazard at doses that do not cause maternal toxicity.[5][10]

## **Neurotoxicity**

As an organophosphate, **bensulide** is a neurotoxicant.[2] The primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase.[7] Clinical signs of neurotoxicity, such as tremors, occur at doses much higher than those that cause cholinesterase inhibition.[3] Epidemiology studies have identified associations between general organophosphate exposure and neurodevelopmental outcomes in children, which has led to the retention of the FQPA 10X Safety Factor for risk assessments involving infants and children.[3][4]

#### **Ecotoxicity**

**Bensulide** poses a risk to some non-target organisms. It is slightly toxic to birds but moderately to highly toxic to aquatic organisms and very highly toxic to bees.[1]

Table 3: Ecotoxicity of Bensulide



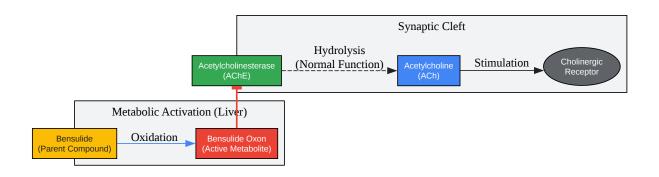
Organism Group	Species	Endpoint	Value	Toxicity Classificati on	Reference
Birds	Bobwhite Quail	Oral LD50	1386 mg/kg	Slightly Toxic	[1]
Freshwater Fish	Rainbow Trout	96-hr LC50	0.72 - 1.1 mg/L	Moderately to Highly Toxic	[1][11]
Freshwater Fish	Bluegill	96-hr LC50	1.4 mg/L	Moderately Toxic	[1]
Aquatic Invertebrates	Daphnia	48-hr EC50	0.29 mg/L	Highly Toxic	[12]
Bees	Honey Bee	Contact LD50	0.0016 mg/bee	Very Highly Toxic	[1]

#### **Mechanism of Action**

The primary mechanism of toxicity for **bensulide** is shared with other organophosphate pesticides. It involves the inhibition of the enzyme acetylcholinesterase (AChE) through the phosphorylation of a serine residue at the enzyme's active site.[3]

- Metabolic Activation: Bensulide is a phosphorodithioate, which is a relatively weak inhibitor
  of AChE. It undergoes metabolic activation in the body, primarily in the liver, where it is
  converted to its oxygen analog (oxon). This oxon is a much more potent inhibitor of AChE.[3]
- AChE Inhibition: The bensulide oxon binds to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh).
- Accumulation of Acetylcholine: The inhibition of AChE leads to the accumulation of ACh in the synaptic cleft and at neuromuscular junctions.
- Neurotoxicity: The excess ACh continuously stimulates cholinergic receptors, leading to the clinical signs of toxicity, including muscle cramps, glandular hypersecretion, and, at high doses, paralysis and respiratory failure.[8]





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**Bensulide**'s mechanism of action via metabolic activation and AChE inhibition.

#### **Risk Assessment**

The U.S. Environmental Protection Agency (EPA) conducts human health and ecological risk assessments for pesticides like **bensulide** to ensure they meet current safety standards.[8]

#### **Human Health Risk Assessment**

The human health risk assessment for **bensulide** considers all potential sources of exposure, including dietary (food and water), residential, and occupational exposures.[3]

- Dietary Risk: Acute and steady-state dietary exposures from food and drinking water are considered to be below the level of concern for the U.S. population, including infants and children.[3][8]
- Residential Risk: Risk concerns have been identified for homeowners who apply bensulide
  and for children entering treated turf areas if label directions are not followed.[8] Mitigation
  measures are required to limit these exposures.
- Occupational Risk: Risk estimates for workers who mix, load, and apply bensulide can be of
  concern, even with standard personal protective equipment (PPE).[3] Additional engineering
  controls or enhanced PPE may be necessary for certain application scenarios.[3][13]

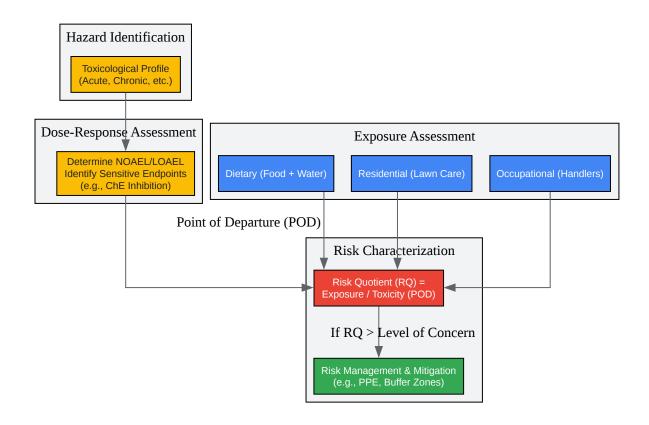




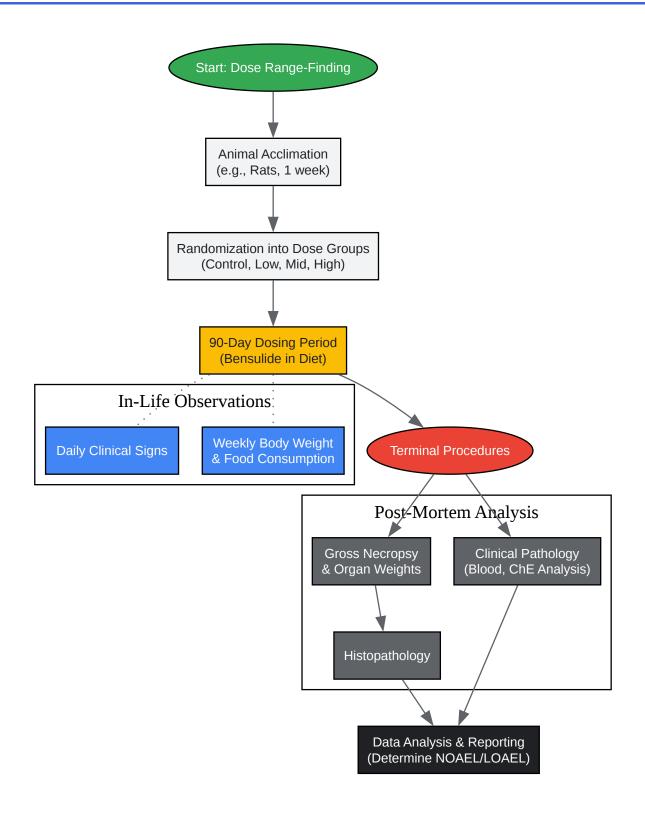


The risk assessment incorporates several uncertainty and safety factors. Notably, due to the potential for neurodevelopmental effects associated with organophosphates, the FQPA 10X Safety Factor is retained for the protection of infants and children.[3] An additional uncertainty factor is applied for the **bensulide** oxon, which is estimated to be 50 times more potent than the parent compound in the absence of specific comparative data.[3]









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